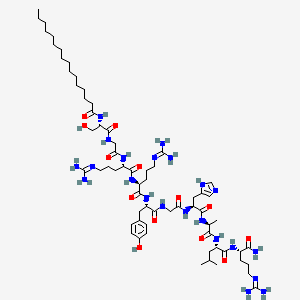
palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 is a synthetic peptide known for its role as a protease-activated receptor 4 (PAR4) antagonist. This compound is often referred to as a pepducin, which is a lipidated peptide that mimics intracellular loops of G-protein-coupled receptors (GPCRs). It has been studied for its potential therapeutic applications, particularly in the context of platelet aggregation and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection Steps: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using a base like piperidine.
Cleavage from Resin: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring a high degree of purity .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine and histidine residues.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of dityrosine cross-links, while reduction would yield free thiol groups .
Scientific Research Applications
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 has been extensively studied for its applications in various fields:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and receptor interactions.
Medicine: Explored as a therapeutic agent for preventing platelet aggregation and reducing myocardial injury.
Mechanism of Action
The primary mechanism of action of palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 involves its antagonistic effect on PAR4. By mimicking the third intracellular loop of PAR4, it inhibits the receptor’s activation and subsequent signaling pathways. This leads to reduced platelet aggregation and protection against systemic platelet activation .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl-Gly-Arg-Gly-Asp-Ser: Another pepducin with similar lipidation but different peptide sequence.
Palmitoyl-Arg-Gly-Asp-Ser: Known for its role in cell adhesion and signaling.
Uniqueness
Palmitoyl-Ser-Gly-Arg-Arg-Tyr-Gly-His-Ala-Leu-Arg-NH2 is unique due to its specific sequence and lipidation, which confer distinct biological activities. Its ability to selectively inhibit PAR4 without agonist activity makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C65H112N22O13 |
|---|---|
Molecular Weight |
1409.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C65H112N22O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24-52(90)83-51(38-88)58(96)78-36-53(91)81-46(22-19-30-75-64(69)70)59(97)85-47(23-20-31-76-65(71)72)60(98)87-49(33-42-25-27-44(89)28-26-42)57(95)77-37-54(92)82-50(34-43-35-73-39-79-43)61(99)80-41(4)56(94)86-48(32-40(2)3)62(100)84-45(55(66)93)21-18-29-74-63(67)68/h25-28,35,39-41,45-51,88-89H,5-24,29-34,36-38H2,1-4H3,(H2,66,93)(H,73,79)(H,77,95)(H,78,96)(H,80,99)(H,81,91)(H,82,92)(H,83,90)(H,84,100)(H,85,97)(H,86,94)(H,87,98)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76)/t41-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI Key |
HYVVLYYGZHMEJW-JMDYEWFISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



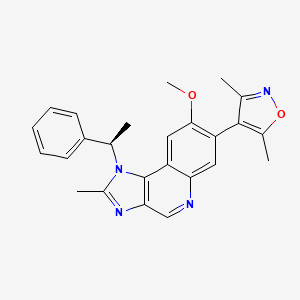
![1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12384570.png)
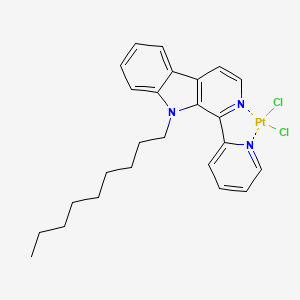
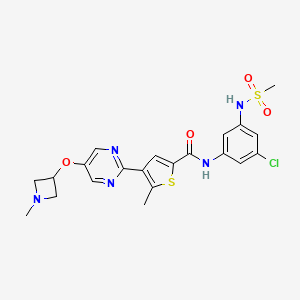
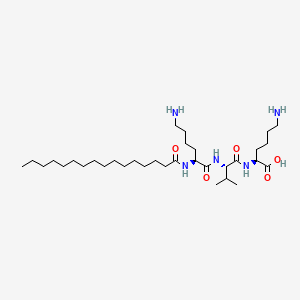
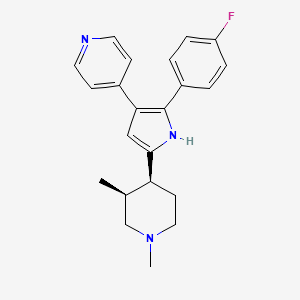

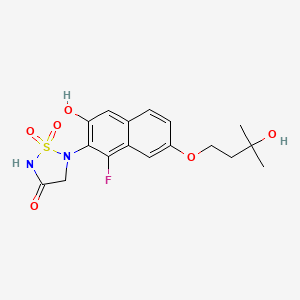


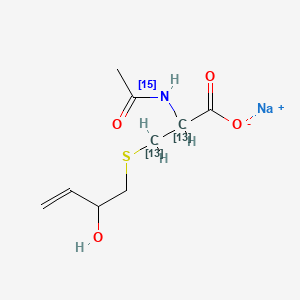
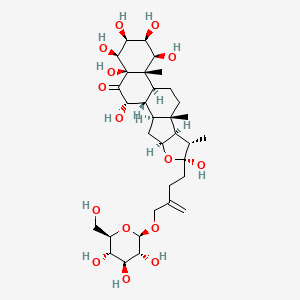
![sodium;3-[[4-[[4-(diethylamino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12384634.png)
